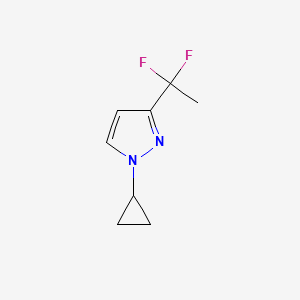
1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1,1-difluoroethyl ketone in the presence of a base, leading to the formation of the pyrazole ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: Researchers investigate its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole: shares similarities with other pyrazole derivatives, such as this compound-5-carboxamide and this compound-4-carboxylic acid.
Difluoroethyl-substituted pyrazoles: Compounds with similar difluoroethyl groups attached to the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the cyclopropyl and difluoroethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-cyclopropyl-3-(1,1-difluoroethyl)pyrazole |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-4-5-12(11-7)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
NONFJZHPQXJTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C2CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15258055.png)
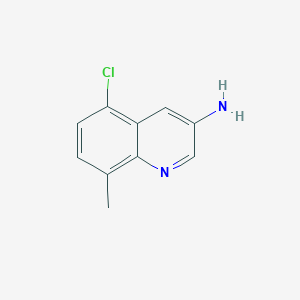
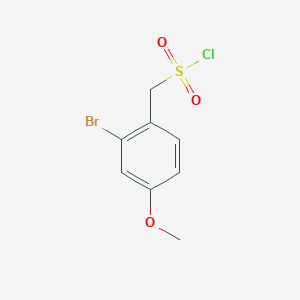
![1-Oxa-8-thiaspiro[4.5]decan-4-amine](/img/structure/B15258087.png)


![4-[2-(Bromomethyl)butyl]-1,3-thiazole](/img/structure/B15258099.png)
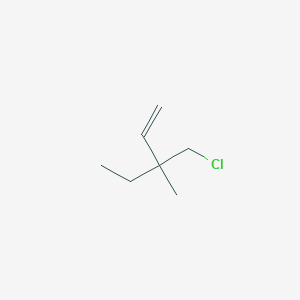
![2-[4-(2-Methoxyethyl)phenoxy]propanoic acid](/img/structure/B15258112.png)
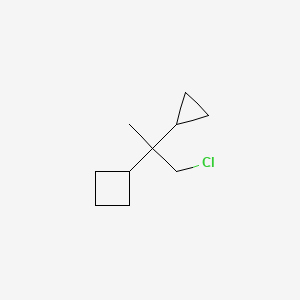
![2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15258126.png)

![3-Cyclopropyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B15258147.png)
![1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15258151.png)
